molecular formula C7H10ClN3O3 B1527015 2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride CAS No. 1158528-12-1

2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride

Cat. No. B1527015
CAS RN: 1158528-12-1
M. Wt: 219.62 g/mol
InChI Key: LKSYUGJENGNIPC-UHFFFAOYSA-N
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Description

“2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride” is a chemical compound with the molecular formula C7H10ClN3O3. It is a derivative of nitropyridine .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as “2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

Potential Anticancer Agents

Research has explored the synthesis of compounds related to 2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride for their potential as anticancer agents. For example, studies on the hydrolysis and catalytic hydrogenation of specific nitropyridines have led to the creation of compounds that were tested for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Structural Studies and Tautomerism

Investigations into the structures of nitropyridine derivatives, such as 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride, have been conducted to understand their tautomeric behaviors and protonation states, providing insights into the chemical properties and reactivity of these compounds (Holschbach et al., 2003).

Development of NLO Active Materials

Research on the synthesis of derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol and related compounds has been aimed at developing electro-optical active polyurethanes. These studies focus on the molecular geometry, hyperpolarizability, and NLO performance, indicating potential applications in optoelectronics (Jecs et al., 2009).

Catalytic Activity and Selectivity

The synthesis of 2-chloro-3-aminopyridine, an important intermediate for pharmaceuticals and pesticides, through selective hydrogenation over Pd-Fe/TiO_2 catalysts, highlights the catalytic efficiency and selectivity of these processes. This research demonstrates the utility of nitropyridine derivatives in facilitating chemical transformations (Liu Chang-chun, 2010).

Quantum Chemical Studies

Quantum chemical studies and spectroscopic investigations on nitropyridine derivatives provide detailed insights into their energy, molecular structure, vibrational analysis, and electronic properties. These studies contribute to a deeper understanding of the chemical and physical properties of nitropyridine compounds (Sivaprakash et al., 2019).

properties

IUPAC Name

2-[(3-nitropyridin-2-yl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.ClH/c11-5-4-9-7-6(10(12)13)2-1-3-8-7;/h1-3,11H,4-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSYUGJENGNIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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